molecular formula C5H9N5 B13106434 2-Hydrazinyl-6-methylpyrimidin-4-amine

2-Hydrazinyl-6-methylpyrimidin-4-amine

Cat. No.: B13106434
M. Wt: 139.16 g/mol
InChI Key: JZEBRWXXXNUMPB-UHFFFAOYSA-N
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Description

2-Hydrazinyl-6-methylpyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C5H9N5 It is a derivative of pyrimidine, a six-membered ring containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-6-methylpyrimidin-4-amine typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as distillation or solvent extraction to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

2-Hydrazinyl-6-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H9N5

Molecular Weight

139.16 g/mol

IUPAC Name

2-hydrazinyl-6-methylpyrimidin-4-amine

InChI

InChI=1S/C5H9N5/c1-3-2-4(6)9-5(8-3)10-7/h2H,7H2,1H3,(H3,6,8,9,10)

InChI Key

JZEBRWXXXNUMPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NN)N

Origin of Product

United States

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